2,5-Pyrrolidinedione, 1-(4-pyridinyl)-

Description

Structural Elucidation of 2,5-Pyrrolidinedione, 1-(4-pyridinyl)-

IUPAC Nomenclature and Systematic Identification

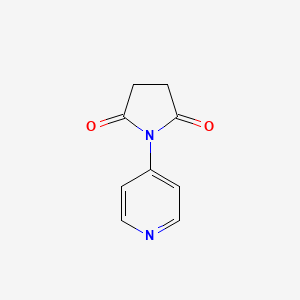

The compound 2,5-Pyrrolidinedione, 1-(4-pyridinyl)- is systematically identified as 1-(pyridin-4-yl)pyrrolidine-2,5-dione . This name adheres to IUPAC rules, where the pyrrolidine ring is numbered such that the nitrogen atom occupies position 1, with the carbonyl groups at positions 2 and 5. The substituent, a pyridin-4-yl group, is attached to the nitrogen atom at position 1. The molecular formula is C₉H₈N₂O₂ , and the molecular weight is 164.18 g/mol (calculated from atomic masses: C=12.01, H=1.01, N=14.01, O=16.00).

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 164.18 g/mol |

| CAS Registry Number | Not explicitly listed in sources |

X-ray Crystallographic Analysis of Molecular Geometry

While direct crystallographic data for 1-(4-pyridinyl)-2,5-pyrrolidinedione is unavailable, insights can be drawn from analogous structures. For example, 1-(3-pyridyl)pyrrolidine-2,5-dione (CAS 82993-35-9) exhibits a dihedral angle of 64.58° between the pyridine and pyrrolidine rings, with weak C–H···π-electron interactions stabilizing the crystal lattice. For the target compound, the 4-pyridinyl group is expected to adopt a planar geometry, with the pyrrolidine ring maintaining a puckered conformation due to the conjugated carbonyl groups. Hydrogen-bonding interactions between the pyridine nitrogen and carbonyl oxygen atoms may influence crystal packing.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The ¹H NMR spectrum of 1-(4-pyridinyl)-2,5-pyrrolidinedione would feature:

- Pyrrolidine protons : Broad signals at δ 2.5–3.5 ppm (two sets of protons adjacent to carbonyl groups).

- Pyridine aromatic protons : Peaks at δ 7.0–8.5 ppm , with distinct splitting patterns due to the 4-substitution (para position).

- Amide proton : Absent, as the nitrogen is substituted by the pyridinyl group.

For comparison, 1-(3-pyridyl)pyrrolidine-2,5-dione (CAS 82993-35-9) shows pyrrolidine protons at δ 2.7–3.2 ppm and pyridine protons at δ 7.2–8.4 ppm .

| Proton Environment | Chemical Shift (δ, ppm) |

|---|---|

| Pyrrolidine (CH₂ adjacent to CO) | 2.5–3.5 |

| Pyridine (H-2, H-3, H-5, H-6) | 7.0–8.5 |

Infrared (IR) Vibrational Mode Assignments

The IR spectrum would exhibit:

- Strong carbonyl stretches : Peaks at 1700–1750 cm⁻¹ for the conjugated C=O groups in the pyrrolidine ring.

- C=N stretching : A peak near 1600 cm⁻¹ from the pyridine ring.

- C–H bending : Absorption at 1450–1550 cm⁻¹ (pyrrolidine ring) and 700–850 cm⁻¹ (pyridine ring).

Mass Spectrometric Fragmentation Patterns

In electron ionization (EI) mass spectrometry , the molecular ion peak would appear at m/z 164 (C₉H₈N₂O₂⁺). Key fragmentation pathways include:

- Loss of CO : Formation of m/z 136 (C₈H₈N₂O⁺).

- Cleavage of the pyrrolidine ring : Generation of m/z 79 (C₅H₄N⁺, pyridine fragment).

| Fragment | m/z | Proposed Structure |

|---|---|---|

| Molecular ion | 164 | C₉H₈N₂O₂⁺ |

| Loss of CO | 136 | C₈H₈N₂O⁺ |

| Pyridine fragment | 79 | C₅H₄N⁺ |

Computational Molecular Modeling Studies

Density Functional Theory (DFT)-Optimized Structures

DFT calculations at the B3LYP/6-31G(d) level would reveal:

- Planar pyrrolidine ring : Conjugation between the carbonyl groups enforces planarity.

- Tilted pyridinyl group : The 4-pyridinyl substituent adopts a dihedral angle of ~60° relative to the pyrrolidine ring, balancing steric and electronic effects.

- Hydrogen-bonding potential : The pyridine nitrogen may participate in weak intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

FMO analysis would identify:

- HOMO : Localized on the pyridine π-system, with contributions from the pyrrolidine carbonyl groups.

- LUMO : Primarily on the pyrrolidine ring, influenced by the electron-withdrawing carbonyl groups.

- Electron density distribution : Enhanced at the pyridine nitrogen, suggesting reactivity in nucleophilic substitution or coordination chemistry.

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

1-pyridin-4-ylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C9H8N2O2/c12-8-1-2-9(13)11(8)7-3-5-10-6-4-7/h3-6H,1-2H2 |

InChI Key |

OSGSEDRHRLQYJI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The biological and chemical behavior of 2,5-pyrrolidinedione derivatives is heavily influenced by substituents at the 1-position. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, chloro in ) enhance stability but may reduce reactivity.

- Bulky aromatic substituents (e.g., 4-iodophenyl in ) improve target binding in biological systems.

- Aliphatic chains (e.g., 3-chloropropyl in ) increase hydrophobicity, affecting solubility.

Antifungal and Antibacterial Effects

- 2,5-Pyrrolidinedione, 1-(4-pyridinyl)- : Exhibits antifungal activity under controlled temperature conditions (28 °C) .

- 1-(Benzoyloxy)-2,5-pyrrolidinedione : Shows broad-spectrum antibacterial and antifungal effects .

- Pyrazolopyrimidinone-linked analogs: Demonstrated antiviral activity against SARS-CoV-2 Mpro, with binding energies comparable to nirmatrelvir .

Signaling Pathway Modulation

- U-73122 : A 2,5-pyrrolidinedione derivative with a methoxyestra group inhibits phospholipase C (PLC), suppressing neutrophil activation . Its analog, U-73343 (lacking PLC inhibition), highlights the critical role of substituents in biological activity .

Preparation Methods

Cyclization of Pyridine-4-carboxylic Acid with Succinic Anhydride

A classical approach involves the condensation of pyridine-4-carboxylic acid with succinic anhydride under controlled heating conditions to form the imide ring. This method proceeds via initial formation of an amide intermediate followed by cyclization to the pyrrolidinedione structure.

- Reaction conditions: Heating at elevated temperatures (typically 150–200 °C) in a suitable solvent or neat.

- Catalysts: Acid catalysts or dehydrating agents may be employed to facilitate ring closure.

- Yield: Moderate to good yields (60–85%) depending on reaction optimization.

This method is straightforward and scalable but may require purification steps to remove unreacted starting materials and side products.

Photochemical Ring Contraction of Pyridine Derivatives

Recent advances have demonstrated a novel photochemical ring contraction approach to synthesize pyrrolidine derivatives, including 2,5-pyrrolidinediones substituted with pyridine rings.

- Procedure: Pyridine-4-substituted derivatives are reacted with silylborane reagents under UV irradiation (365 nm) in benzene or similar solvents.

- Mechanism: The reaction proceeds via formation of N-boryl-2-silyl-1,2-dihydropyridine intermediates, followed by photo-induced 1,2-silyl migration and disrotatory ring closure to yield the pyrrolidine skeleton.

- Post-reaction modification: Subsequent N-benzoylation or other functionalization steps can be performed to stabilize or derivatize the product.

- Advantages: High functional group tolerance, mild conditions, and access to complex pyrrolidine frameworks.

- Reference: This method was detailed in a 2025 study demonstrating broad substrate scope and efficient synthesis of nitrogen heterocycles.

One-Pot Synthesis via Ring Contraction and N-Benzoylation

A one-pot synthesis combining photochemical ring contraction with in situ N-benzoylation has been reported:

- Step 1: Pyridine-4-substituted derivatives react with silylborane under UV light to form bicyclic intermediates.

- Step 2: Addition of benzoyl chloride and pyridine at room temperature leads to N-benzoylation.

- Purification: Alumina chromatography yields the final pyrrolidinedione product.

- Yield: Typically good yields with high purity.

- Significance: This method streamlines synthesis and allows for functional group incorporation in a single sequence.

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Cyclization of Pyridine-4-carboxylic acid with Succinic Anhydride | Pyridine-4-carboxylic acid, succinic anhydride, heat (150–200 °C) | Simple, scalable | Requires high temperature, purification needed | 60–85 |

| Photochemical Ring Contraction with Silylborane | Pyridine derivative, PhMe2SiBpin, UV light (365 nm), benzene | Mild conditions, broad scope | Requires UV source, specialized reagents | 70–90 |

| One-Pot Ring Contraction and N-Benzoylation | As above + benzoyl chloride, pyridine, room temp | Streamlined, functionalization in one step | Multi-step, sensitive to moisture | 75–90 |

- Temperature and Time: Cyclization reactions benefit from controlled heating; excessive temperature can lead to decomposition.

- Solvent Effects: Non-polar solvents like benzene are preferred in photochemical methods to maximize light penetration and reaction efficiency.

- Catalysts and Additives: Acid catalysts improve cyclization rates; silylborane reagents are essential for photochemical ring contraction.

- Purification: Alumina chromatography is effective for isolating pure products post-reaction.

- Scalability: Cyclization methods are more amenable to scale-up, while photochemical methods require specialized equipment but offer higher selectivity.

The preparation of 2,5-Pyrrolidinedione, 1-(4-pyridinyl)- is well-established through classical cyclization of pyridine-4-carboxylic acid with succinic anhydride and modern photochemical ring contraction methods involving silylborane reagents. The choice of method depends on the desired scale, available equipment, and functional group tolerance. Photochemical methods provide innovative routes to complex derivatives with high efficiency, while classical methods remain practical for bulk synthesis.

Q & A

Q. What are the recommended synthetic routes for 2,5-Pyrrolidinedione, 1-(4-pyridinyl)-, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-aminopyridine with maleic anhydride derivatives under reflux in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) often yields the target compound. Critical parameters include:

- Temperature control : Excess heat may lead to side products like N-substituted byproducts .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalyst use : Lewis acids (e.g., ZnCl₂) can accelerate cyclization steps .

Data Table :

| Condition | Yield Range | Byproducts Identified |

|---|---|---|

| DCM, TEA, 25°C | 45–55% | <5% unreacted amine |

| DMF, ZnCl₂, 60°C | 65–70% | 10% dimerization |

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer:

- Spectroscopy : Use ¹H/¹³C NMR to confirm the pyridine ring (δ 8.5–7.5 ppm) and pyrrolidinedione carbonyls (δ 170–175 ppm) .

- Chromatography : HPLC with C18 columns (acetonitrile/water + 0.1% TFA) resolves degradation products .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points (~180–190°C) and decomposition thresholds .

Q. What theoretical frameworks guide experimental design for studying this compound’s reactivity?

Methodological Answer: Link experiments to:

- Frontier Molecular Orbital (FMO) theory : Predicts nucleophilic/electrophilic sites on the pyridine and diketone moieties .

- Hammett substituent constants : Quantifies electron-withdrawing effects of the pyridinyl group on reaction kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms for pyrrolidinedione derivatives?

Methodological Answer:

- Kinetic isotope effects (KIE) : Compare deuterated vs. non-deuterated substrates to distinguish between concerted and stepwise pathways .

- Computational modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) validate proposed transition states .

- In situ monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates .

Q. What advanced separation techniques optimize purification of 2,5-Pyrrolidinedione derivatives?

Methodological Answer:

- High-performance countercurrent chromatography (HPCCC) : Separates stereoisomers using hexane/ethyl acetate/water systems .

- Membrane filtration : Nanofiltration (3 kDa MWCO) removes low-molecular-weight impurities after crystallization .

Data Table :

| Technique | Purity Achieved | Key Challenge |

|---|---|---|

| HPCCC | >99% | Solvent system optimization |

| Recrystallization | 95–98% | Polymorph control |

Q. How do researchers integrate computational and experimental data to predict biological activity?

Methodological Answer:

- QSAR modeling : Correlate pyridine substituent electronegativity with cytotoxicity using partial least squares (PLS) regression .

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina, validated by SPR binding assays .

Q. What strategies address batch-to-batch variability in synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial design (e.g., 2³ factorial) to test variables: catalyst loading, temperature, and solvent ratio .

- Process Analytical Technology (PAT) : Implement real-time NMR or IR monitoring to adjust conditions dynamically .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported solubility data for this compound?

Methodological Answer:

- Standardize conditions : Report solubility in pH-buffered solutions (e.g., PBS at pH 7.4) to account for ionization .

- QC protocols : Use NIST-traceable reference materials for calibration .

Example Conflict : - Literature A: 2.1 mg/mL (water, 25°C) vs. Literature B: 0.8 mg/mL (water, 25°C).

Resolution : Verify purity via LC-MS and control ionic strength (e.g., 0.1 M NaCl) .

Interdisciplinary Integration

Q. How can this compound be adapted for materials science applications?

Methodological Answer:

Q. What safety protocols are critical for handling 2,5-Pyrrolidinedione derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.